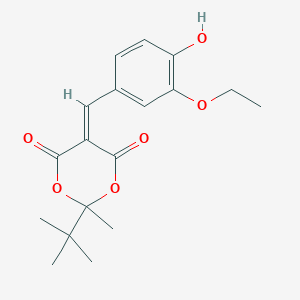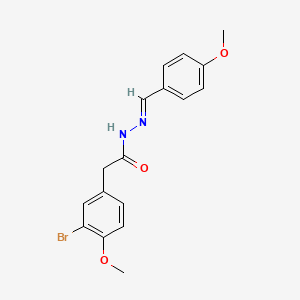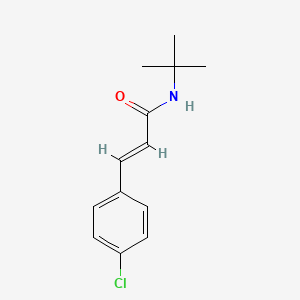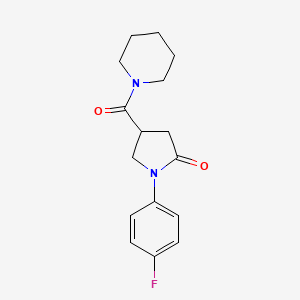
2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as Ebselen, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. Ebselen is a seleno-organic compound that has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is complex and multifaceted. 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to act as a glutathione peroxidase mimic, which allows it to scavenge reactive oxygen species and protect cells from oxidative damage. 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and phospholipase A2, which are involved in the inflammatory response. Additionally, 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to possess a wide range of biochemical and physiological effects. It has been shown to protect cells from oxidative damage, reduce inflammation, and enhance cell survival. 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to modulate various signaling pathways, which can have a profound impact on cellular function. Additionally, 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have a neuroprotective effect, which makes it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione in lab experiments. 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is a relatively complex compound, which can make it difficult to study in some experimental systems. Additionally, 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have some off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One area of research is the development of 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione-based drugs for the treatment of various diseases. 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have potential therapeutic applications for a wide range of diseases, and further research is needed to develop effective 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione-based drugs. Another area of research is the development of new synthetic methods for 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione. The current synthesis method for 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is relatively complex, and new synthetic methods could improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its potential applications in various experimental systems.
Synthesemethoden
The synthesis of 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves the reaction of tert-butylhydroperoxide with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a catalyst. The resulting product is then reacted with 2-methyl-1,3-dioxane-4,6-dione to form 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione. The synthesis of 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been investigated for its potential use in the treatment of various diseases, including stroke, Alzheimer's disease, Parkinson's disease, and cancer. 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been studied for its potential use as a radioprotective agent and as a treatment for viral infections.
Eigenschaften
IUPAC Name |
2-tert-butyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-6-22-14-10-11(7-8-13(14)19)9-12-15(20)23-18(5,17(2,3)4)24-16(12)21/h7-10,19H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLKFPMNNCWJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5532585.png)
![6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5532590.png)
![4-chloro-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5532597.png)
![4-methyl-N'-[4-(3-thietanyloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5532600.png)

![1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide](/img/structure/B5532615.png)
![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5532622.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5532625.png)
![3,4-dimethoxy-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5532635.png)

![N-[(2-chloro-3-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5532646.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5532656.png)

![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5532675.png)